molecular formula C25H19FN6O2S B3717887 2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B3717887
M. Wt: 486.5 g/mol
InChI Key: AJTYLTVTDQAHCZ-UHFFFAOYSA-N
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Description

2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluoro group, a quinazolinone moiety, a triazole ring, and a benzamide group, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Moiety: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF).

    Construction of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Formation of the Benzamide Group: The benzamide group can be introduced by reacting the appropriate amine with benzoyl chloride or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes, while the triazole ring can interact with nucleic acids. The fluoro group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
  • N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide
  • Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

Uniqueness

2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is unique due to its combination of a fluoro group, quinazolinone moiety, triazole ring, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[[5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN6O2S/c26-19-12-6-4-10-17(19)23(33)27-14-22-30-31-25(32(22)16-8-2-1-3-9-16)35-15-21-28-20-13-7-5-11-18(20)24(34)29-21/h1-13H,14-15H2,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTYLTVTDQAHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3)CNC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 4
2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

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